Sanggenon N

Description

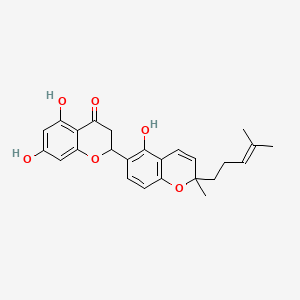

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-20(31-25)7-6-16(24(17)29)21-13-19(28)23-18(27)11-15(26)12-22(23)30-21/h5-8,10-12,21,26-27,29H,4,9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZZLTRWCMPYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(O1)C=CC(=C2O)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of Sanggenon N in Morus alba: A Technical Guide

Abstract

Sanggenon N, a bioactive prenylated flavonoid found in the root bark of Morus alba (white mulberry), has garnered significant interest for its potential pharmacological activities. As a member of the Diels-Alder type adducts, its biosynthesis is a complex process involving the convergence of the general phenylpropanoid pathway, flavonoid synthesis, prenylation, and a final cycloaddition reaction. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for the characterization of key enzymes, and visualized pathways to facilitate a comprehensive understanding for researchers in natural product chemistry and drug development.

The Core Biosynthetic Framework: From Phenylalanine to Flavonoid Skeleton

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a fundamental process in higher plants for the production of a vast array of secondary metabolites.[1][2] The pathway begins with the amino acid L-phenylalanine.

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the initial committed step, the deamination of L-phenylalanine to form trans-cinnamic acid.[2][3]

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid to yield p-coumaric acid.[2][4]

-

4-Coumarate:CoA Ligase (4CL): 4CL then activates p-coumaric acid by ligating it with Coenzyme A, forming the critical precursor p-coumaroyl-CoA.[2]

This activated thioester serves as a primary building block for the flavonoid skeleton. The subsequent crucial step is catalyzed by Chalcone Synthase (CHS), a key enzyme that channels the metabolic flow towards flavonoid biosynthesis.[1][5] CHS performs a stepwise condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone, the precursor for all flavonoids.[1][2][6]

Specialization in Morus alba: Prenylation and Modification

The structural diversity of flavonoids in Morus alba is largely achieved through subsequent modifications, with prenylation being a hallmark of this genus.[7][8]

-

Prenyltransferases (PTs): These enzymes catalyze the attachment of prenyl groups, typically dimethylallyl diphosphate (DMAPP), to the flavonoid skeleton.[7] This process significantly increases the lipophilicity and biological activity of the resulting compounds.[7] While specific prenyltransferases for the this compound pathway have not been fully characterized, their involvement is obligatory.

-

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is involved in various hydroxylation and other oxidative modifications of the flavonoid ring structure, further contributing to the diversity of compounds.[3][4][9]

The Final Assembly: A Proposed Pathway to this compound via Diels-Alder Reaction

This compound is a Diels-Alder type adduct, which is biogenetically formed through a [4+2] cycloaddition reaction between a diene and a dienophile.[10][11][12] While the precise enzymatic catalysis remains an area of active research, studies on related compounds like Sanggenon C and O suggest a pathway involving a chalcone derivative and a dehydroprenylated flavanone.[13][14]

The proposed pathway for this compound is as follows:

-

Formation of Precursors: The core flavonoid pathway produces a chalcone (acting as the dienophile) and a flavanone.

-

Prenylation: Both the chalcone and flavanone precursors undergo one or more prenylation steps catalyzed by prenyltransferases.

-

Dehydrogenation: One of the prenylated precursors, likely a flavanone, undergoes dehydrogenation to form a diene moiety.

-

Diels-Alder Cycloaddition: A putative Diels-Alderase enzyme catalyzes the cycloaddition between the prenylated chalcone and the dehydroprenylated flavanone to form the complex caged structure of this compound.[3][10]

Quantitative Data on Related Compounds in Morus alba

While specific quantitative data for the biosynthetic intermediates of this compound are limited, analysis of related marker compounds in different medicinal parts of Morus alba provides valuable context for the distribution and concentration of these flavonoids.

| Compound | Part | Mean Content (mg/g) ± SD |

| Mulberroside A | Root Barks | 100.19 ± 63.62 |

| Twigs | 44.55 ± 34.61 | |

| Oxyresveratrol | Twigs | Not specified, but a key compound |

| Kuwanon G | Root Barks | 24.05 ± 23.17 |

| Twigs | 3.86 ± 2.54 | |

| Morusin | Root Barks | 10.98 ± 10.49 |

| Twigs | 2.63 ± 1.97 | |

| Fruits | 0.11 ± 0.10 | |

| Data summarized from[15]. Note: this compound was not quantified in this study, but the data for precursors and related structures are shown. |

Experimental Protocols

Protocol for Chalcone Synthase (CHS) Enzyme Activity Assay

This protocol is adapted from methodologies used in the characterization of CHS from Morus species.[1] It measures the formation of naringenin chalcone from its substrates.

Objective: To quantify the enzymatic activity of CHS in a protein extract from Morus alba tissue.

Materials:

-

Morus alba root bark or leaf tissue

-

Liquid nitrogen

-

Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 10 mM β-mercaptoethanol.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0).

-

Substrate 1: 10 mM p-coumaroyl-CoA solution in assay buffer.

-

Substrate 2: 20 mM malonyl-CoA solution in assay buffer.

-

Spectrophotometer capable of reading at 370 nm.

-

Bradford reagent for protein quantification.

Procedure:

-

Protein Extraction: a. Homogenize 1g of fresh Morus alba tissue to a fine powder in a pre-chilled mortar with liquid nitrogen. b. Transfer the powder to a centrifuge tube containing 5 mL of cold extraction buffer. c. Vortex vigorously and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant, which contains the crude enzyme extract. f. Determine the total protein concentration of the extract using the Bradford assay.

-

Enzyme Assay: a. Prepare the reaction mixture in a 1 mL cuvette by adding:

- 850 µL of Assay Buffer

- 50 µL of crude enzyme extract

- 50 µL of 10 mM p-coumaroyl-CoA solution b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding 50 µL of 20 mM malonyl-CoA solution and mix immediately. d. Monitor the increase in absorbance at 370 nm for 10 minutes. The formation of naringenin chalcone results in an absorbance increase at this wavelength. e. A control reaction should be run without the enzyme extract to account for any non-enzymatic substrate conversion.

-

Calculation of Activity: a. Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance curve. b. Use the molar extinction coefficient of naringenin chalcone (ε = 29,000 M⁻¹cm⁻¹) to convert the rate into µmol/min. c. Express the specific activity as µkat/mg of protein (where 1 kat = 1 mol/s).

References

- 1. Allele specific CAPS marker development and characterization of chalcone synthase gene in Indian mulberry (Morus spp., family Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 7. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 9. Overexpression of a Novel Cytochrome P450 Promotes Flavonoid Biosynthesis and Osmotic Stress Tolerance in Transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Chemistry and biosynthesis of prenylflavonoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Chemistry and biosynthesis of prenylflavonoids]. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Anti-inflammatory Potential of Sanggenon N: A Technical Guide for Researchers

An In-depth Exploration of Core Mechanisms and Methodologies Based on Closely Related Analogs

Disclaimer: Direct experimental data on the anti-inflammatory properties of Sanggenon N is limited in the current scientific literature. This guide provides a comprehensive overview of the well-documented anti-inflammatory activities of its close structural analogs, Sanggenon A, C, and O, and Kuwanon T, isolated from Morus alba (white mulberry). The information presented herein serves as a robust scientific framework to inform and guide future research into the specific therapeutic potential of this compound.

Executive Summary

Sanggenons, a class of prenylated flavonoids derived from the root bark of Morus alba, have demonstrated significant anti-inflammatory properties. While research has predominantly focused on Sanggenon A, C, and O, the collective evidence strongly suggests that this compound, as a member of this chemical family, is a promising candidate for further investigation as an anti-inflammatory agent. The primary mechanisms of action for these related compounds involve the modulation of key inflammatory signaling pathways, including the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) antioxidant response pathway. This technical guide synthesizes the available quantitative data, details established experimental protocols, and visualizes the core signaling pathways to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.

Data Presentation: Anti-inflammatory Effects of Sanggenon Analogs

The following tables summarize the quantitative data on the inhibitory effects of Sanggenon A, C, and O, and Kuwanon T on key inflammatory mediators. This data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated murine macrophage (RAW264.7) and microglial (BV2) cell lines.

Table 1: Inhibition of Pro-inflammatory Mediators

| Compound | Cell Line | Mediator | Concentration | % Inhibition / IC50 | Citation |

| Sanggenon A | RAW264.7 | Nitric Oxide (NO) | 20 µM | Significant Inhibition | [1][2] |

| Sanggenon A | BV2 | Nitric Oxide (NO) | 20 µM | Significant Inhibition | [1][2] |

| Sanggenon C | RAW264.7 | Nitric Oxide (NO) | 1, 10 µM | Dose-dependent Inhibition | [3] |

| Sanggenon O | RAW264.7 | Nitric Oxide (NO) | 1, 10 µM | Dose-dependent Inhibition | [3] |

| Kuwanon T | RAW264.7 | Nitric Oxide (NO) | 20 µM | Significant Inhibition | [1][2] |

| Kuwanon T | BV2 | Nitric Oxide (NO) | 20 µM | Significant Inhibition | [1][2] |

| Sanggenon A | RAW264.7 | Prostaglandin E2 (PGE2) | Various | Inhibition Reported | [1][2] |

| Kuwanon T | RAW264.7 | Prostaglandin E2 (PGE2) | Various | Inhibition Reported | [1][2] |

Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes

| Compound | Cell Line | Target | Concentration | Effect | Citation |

| Sanggenon A | RAW264.7 | IL-6 | Various | Inhibition | [1][2] |

| Sanggenon A | RAW264.7 | TNF-α | Various | Inhibition | [1][2] |

| Kuwanon T | RAW264.7 | IL-6 | Various | Inhibition | [1][2] |

| Kuwanon T | RAW264.7 | TNF-α | Various | Inhibition | [1][2] |

| Sanggenon A | RAW264.7 | iNOS Expression | Various | Inhibition | [1][2] |

| Sanggenon A | RAW264.7 | COX-2 Expression | Various | Inhibition | [1][2] |

| Kuwanon T | RAW264.7 | iNOS Expression | Various | Inhibition | [1][2] |

| Kuwanon T | RAW264.7 | COX-2 Expression | Various | Inhibition | [1][2] |

| Sanggenon C | RAW264.7 | iNOS Expression | 1, 10 µM | Suppression | [3] |

| Sanggenon O | RAW264.7 | iNOS Expression | 1, 10 µM | Suppression | [3] |

Core Signaling Pathways

The anti-inflammatory effects of sanggenon analogs are primarily attributed to their modulation of the NF-κB and Nrf2/HO-1 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB). Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[4] Sanggenons C and O have been shown to prevent the phosphorylation and degradation of IκBα, thereby inhibiting NF-κB activation.[3]

Activation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including HO-1.[1] HO-1 has potent anti-inflammatory effects. Sanggenon A and Kuwanon T have been shown to induce the expression of HO-1 through the activation of Nrf2.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the investigation of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 (murine macrophages)

-

BV2 (murine microglia)

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are typically pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production

-

Principle: The Griess assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE2

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines and prostaglandins in the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatants.

-

Perform ELISA using commercially available kits for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions.

-

Western Blot Analysis for Protein Expression (iNOS, COX-2, IκBα, Nrf2, HO-1)

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the target proteins (e.g., iNOS, COX-2, IκBα, p-IκBα, Nrf2, HO-1, β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

NF-κB Reporter Gene Assay

-

Principle: This assay measures the transcriptional activity of NF-κB.

-

Procedure:

-

Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Treat the cells with the test compound and/or LPS.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory properties of a compound like this compound.

Conclusion and Future Directions

The available scientific evidence for Sanggenon A, C, and O, and Kuwanon T provides a strong rationale for the investigation of this compound as a potent anti-inflammatory agent. The established mechanisms of action, centered on the NF-κB and Nrf2/HO-1 pathways, offer clear targets for mechanistic studies. The experimental protocols detailed in this guide provide a robust framework for conducting these investigations.

Future research should focus on:

-

Isolation and purification of this compound to enable dedicated in vitro and in vivo studies.

-

Direct assessment of the anti-inflammatory activity of this compound using the assays and cell models described.

-

Head-to-head comparison of the potency of this compound with its analogs (A, C, and O) to understand structure-activity relationships.

-

In vivo studies in animal models of inflammation to validate the therapeutic potential of this compound.

By systematically addressing these research questions, the scientific community can fully elucidate the anti-inflammatory properties of this compound and pave the way for its potential development as a novel therapeutic for inflammatory diseases.

References

- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the NMR-Based Structural Analysis of Sanggenon N

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the structural elucidation of Sanggenon N, a prenylated flavonoid, using Nuclear Magnetic Resonance (NMR) spectroscopy. The provided protocols and data are intended to assist in the unambiguous identification and characterization of this natural product.

Introduction

This compound is a complex flavonoid isolated from the root bark of Morus species, commonly known as mulberry. Its intricate structure, featuring a flavanone core with a unique bicyclic substituent, necessitates a comprehensive analytical approach for complete structural assignment. High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) techniques, is an indispensable tool for this purpose. This application note outlines the methodologies and presents the key NMR data for the structural determination of this compound.

Chemical Structure

The IUPAC name for this compound is 5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one, and its molecular formula is C₂₅H₂₆O₆[1].

Figure 1: Chemical Structure of this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound recorded in acetone-d₆.

Table 1: ¹H NMR (600 MHz, acetone-d₆) and ¹³C NMR (150 MHz, acetone-d₆) Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| 2 | 77.2 | 5.43 (dd, 12.9, 2.9) | C-3, C-4, C-1', C-2', C-6' | H-3a, H-3b, H-6' |

| 3 | 43.5 | 3.10 (dd, 17.1, 12.9), 2.78 (dd, 17.1, 2.9) | C-2, C-4, C-4a | H-2, H-4 |

| 4 | 197.1 | - | - | - |

| 4a | 102.7 | - | - | - |

| 5 | 164.9 | - | - | - |

| 6 | 97.2 | 6.01 (d, 2.2) | C-4a, C-5, C-7, C-8 | H-8 |

| 7 | 167.9 | - | - | - |

| 8 | 96.2 | 5.99 (d, 2.2) | C-4a, C-6, C-7, C-8a | H-6 |

| 8a | 162.9 | - | - | - |

| 1' | 122.9 | - | - | - |

| 2' | 116.3 | 6.42 (s) | C-1', C-3', C-4', C-6', C-7' | H-2 |

| 3' | 129.2 | 6.99 (s) | C-1', C-2', C-4', C-5' | H-11'' |

| 4' | 155.8 | - | - | - |

| 5' | 106.9 | - | - | - |

| 6' | 154.9 | - | - | - |

| 7'' | 78.5 | - | - | - |

| 8'' | 27.8 | 1.40 (s) | C-7'', C-9'', C-10'', C-11'' | H-10'', H-11'' |

| 9'' | 41.9 | 1.83 (t, 7.0) | C-7'', C-8'', C-10'', C-11'' | H-10'' |

| 10'' | 21.8 | 2.15 (t, 7.0) | C-8'', C-9'', C-11'', C-12'', C-13'' | H-9'', H-12'' |

| 11'' | 124.5 | 5.11 (t, 7.0) | C-9'', C-10'', C-12'', C-13'' | H-3', H-10'', H-13'' |

| 12'' | 131.5 | - | - | - |

| 13'' | 25.7 | 1.62 (s) | C-11'', C-12'' | H-11'' |

| 14'' | 17.6 | 1.55 (s) | C-11'', C-12'' | - |

| 5-OH | - | 12.1 (s) | C-4a, C-5, C-6 | - |

| 7-OH | - | - | - | - |

| 4'-OH | - | 8.87 (s) | C-3', C-4', C-5' | - |

Note: The complete assignment of all protons and carbons requires a combination of 1D and 2D NMR experiments.

Experimental Protocols

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in 0.6 mL of acetone-d₆ (99.9% deuteration).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

-

Pulse Sequence: zg30 or similar standard 30° pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

Pulse Sequence: zgpg30 or similar proton-decoupled pulse sequence.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Temperature: 298 K.

-

Pulse Sequence: cosygpqf or similar gradient-selected COSY sequence.

-

Spectral Width (F1 and F2): 12-16 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-16.

-

Relaxation Delay: 1.5-2.0 seconds.

-

Pulse Sequence: hsqcedetgpsisp2.3 or similar edited HSQC sequence for multiplicity information (CH/CH₃ positive, CH₂ negative).

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 180-200 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 16-32.

-

Relaxation Delay: 1.5-2.0 seconds.

-

Pulse Sequence: hmbcgplpndqf or similar gradient-selected HMBC sequence.

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 200-220 ppm.

-

Number of Increments (F1): 512-1024.

-

Number of Scans per Increment: 32-64.

-

Relaxation Delay: 1.5-2.0 seconds.

-

Long-Range Coupling Delay (¹JCH): Optimized for 8-10 Hz.

-

Pulse Sequence: noesygpph or similar gradient-selected NOESY sequence.

-

Spectral Width (F1 and F2): 12-16 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 16-32.

-

Relaxation Delay: 1.5-2.0 seconds.

-

Mixing Time: 500-800 ms (optimized based on molecular size).

Structure Elucidation Strategy & Visualizations

The structural elucidation of this compound is a stepwise process that integrates data from various NMR experiments.

Interpretation of NMR Data

-

¹H and ¹³C NMR: The 1D spectra provide the initial overview of the number and types of protons and carbons present in the molecule. The characteristic downfield shifts in the ¹H NMR spectrum are indicative of aromatic and olefinic protons, while the upfield signals correspond to aliphatic protons. The ¹³C NMR spectrum reveals the presence of carbonyl, aromatic, olefinic, and aliphatic carbons.

-

COSY: This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY correlations are crucial for identifying the spin systems within the flavanone A and C rings and the prenyl side chain.

-

HSQC: The HSQC spectrum correlates directly bonded protons and carbons (¹JCH). This allows for the unambiguous assignment of protonated carbons. The edited HSQC experiment further distinguishes between CH/CH₃ and CH₂ groups based on the phase of the cross-peaks.

-

HMBC: HMBC correlations reveal long-range (2-3 bonds, ²JCH and ³JCH) couplings between protons and carbons. This experiment is pivotal for connecting the individual spin systems and assembling the complete carbon skeleton. Key HMBC correlations for this compound are used to link the flavanone core to the bicyclic substituent and to place the prenyl group.

-

NOESY: The NOESY experiment provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule. Key NOE correlations in this compound help to establish the relative orientation of the substituents on the stereogenic centers.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. The data and protocols presented in this application note serve as a comprehensive guide for researchers in the fields of natural product chemistry, pharmacology, and drug development, enabling the accurate identification and further investigation of this and structurally related compounds.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of Sanggenon N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon N is a naturally occurring prenylated flavonoid found in the root bark of Morus species, commonly known as mulberry.[1] As a member of the flavanone class of compounds, this compound exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries. Accurate and detailed structural elucidation is a critical step in the research and development of such natural products. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful analytical technique for the structural characterization of flavonoids. This document provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H26O6 | [2] |

| Molecular Weight | 422.5 g/mol | [2] |

| Exact Mass | 422.1729 | [2] |

| IUPAC Name | 5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one | [2] |

| Class | Flavanone (Flavonoid) | [2] |

Predicted Mass Spectrometry Fragmentation Pattern of this compound

While a specific, publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the well-established fragmentation pathways of flavonoids, particularly prenylated flavanones.[3][4] The fragmentation is expected to be dominated by two main processes: the retro-Diels-Alder (RDA) cleavage of the C-ring and the fragmentation of the prenyl side chain.

The RDA fragmentation is a characteristic pathway for flavonoids and provides crucial information about the substitution pattern on the A and B rings.[5][6][7] For flavanones, the cleavage of the C-ring typically occurs across the 1/3 and 4/5 bonds (following flavonoid numbering).

The fragmentation of the 4-methyl-3-pentenyl (prenyl) group is also a key diagnostic feature. This side chain can undergo cleavage, leading to the loss of neutral fragments.

A proposed fragmentation pathway for this compound is visualized below.

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated this compound.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the key fragments of this compound in positive ion mode.

| Ion | Proposed Structure | Predicted m/z |

| [M+H]+ | Protonated this compound | 423.1802 |

| ¹⁵A+ | RDA fragment containing the A-ring | 153.0188 |

| ¹⁵B+ | RDA fragment containing the B-ring and prenyl group | 271.1614 |

| [M+H - C4H8]+ | Loss of butene from the prenyl group | 367.1176 |

| [M+H - C5H8]+ | Loss of isoprene from the prenyl group | 355.1176 |

Experimental Protocol for LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation

-

Extraction: Extract the plant material (e.g., powdered root bark of Morus sp.) with a suitable solvent such as methanol or ethanol. Sonication or maceration can be used to enhance extraction efficiency.

-

Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is recommended for the separation of flavonoids.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-18 min: 90% B

-

18-18.1 min: 90-10% B

-

18.1-22 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain comprehensive fragmentation information.

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

Caption: General workflow for the LC-MS/MS analysis of this compound.

Conclusion

The predicted fragmentation pattern of this compound, characterized by retro-Diels-Alder cleavage and fragmentation of the prenyl side chain, provides a solid basis for its identification and structural confirmation using tandem mass spectrometry. The provided experimental protocol offers a starting point for developing a robust analytical method for the quantification and characterization of this compound in various matrices. This information is valuable for researchers and scientists involved in natural product chemistry, drug discovery, and quality control.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C25H26O6 | CID 42608044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes: In Vitro Evaluation of Sanggenon N in Cancer Cell Lines

Introduction

Sanggenon N, a prenylated flavonoid isolated from the root bark of Morus species, belongs to a class of natural compounds that have demonstrated significant potential as anti-cancer agents. These compounds, including the structurally similar Sanggenon C and Sanggenol L, have been shown to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[1][2] This document provides a detailed protocol for the in vitro assessment of this compound's anti-cancer effects using various human cancer cell lines. The described assays are fundamental for determining the cytotoxic and mechanistic properties of this compound, providing essential data for preclinical drug development.

General Considerations

-

Cell Line Selection: The choice of cancer cell lines should be relevant to the research focus. Colorectal cancer cell lines (e.g., HT-29, LoVo, SW480), prostate cancer cells (e.g., RC-58T), and leukemia cells (e.g., H22, P388) have been shown to be sensitive to related sanggenon compounds.[2][3][4]

-

Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

-

Controls: Appropriate controls are critical for data interpretation. These include untreated cells (negative control), vehicle-treated cells (solvent control), and a known cytotoxic agent (positive control).

Experimental Protocols

Cell Viability Assay (CCK-8/MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

-

This compound stock solution

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and allow them to adhere overnight.[3]

-

Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM).[1]

-

Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.[3]

-

Assay:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[3]

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[3]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the log of this compound concentration.[5]

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability upon this compound treatment.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells (2 x 10⁵ cells/well) in 6-well plates, allow them to adhere, and then treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24 or 48 hours.[4]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge.[6]

-

Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.[4][6]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.[4] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[6]

Apoptosis Detection Workflow

Caption: Procedure for quantifying apoptosis using Annexin V and PI staining.

Cell Cycle Analysis

This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cancer cells treated with this compound

-

Propidium Iodide (PI) staining solution with RNase A

-

70% ethanol (ice-cold)

-

PBS

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.[4]

-

Harvest and Fixation: Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[4]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[7]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspases, Cyclins, CDKs, PI3K, Akt).[2]

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and nitrocellulose/PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.[3]

Data Presentation

Table 1: Cytotoxicity of Sanggenon C in Human Colon Cancer Cell Lines

The following data for Sanggenon C, a related compound, can serve as a reference for expected outcomes with this compound.

| Cell Line | Treatment Time (h) | IC50 (µM) |

| LoVo | 24 | ~25 |

| 48 | ~15 | |

| 72 | ~10 | |

| HT-29 | 24 | ~40 |

| 48 | ~20 | |

| 72 | ~15 | |

| SW480 | 24 | >80 |

| 48 | ~45 | |

| 72 | ~25 |

Data is estimated from graphical representations in the cited literature and demonstrates dose- and time-dependent effects.[3]

Table 2: Effect of Sanggenon C on Apoptosis in HT-29 Cells

| Treatment Concentration (µM) | Duration (h) | Apoptotic Cells (%) |

| 0 (Control) | 24 | < 5 |

| 10 | 24 | ~15 |

| 20 | 24 | ~25 |

| 40 | 24 | ~40 |

Data is estimated from graphical representations in the cited literature.[3]

Signaling Pathways

Sanggenon compounds have been shown to induce apoptosis through the mitochondrial pathway and modulate cell survival signals like the PI3K/Akt pathway.[1][2]

Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: this compound may inhibit PI3K/Akt signaling and promote apoptosis.

References

- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.imrpress.com [article.imrpress.com]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Application Notes and Protocols for Western Blot Analysis of Sanggenon N Target Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sanggenon N

This compound is a natural flavonoid compound isolated from the root bark of Morus alba (white mulberry).[1][2] Flavonoids from this plant have been reported to possess a variety of biological activities. While research on this compound is in its early stages, it has demonstrated hepatoprotective effects. Structurally similar compounds, such as Sanggenon A and Sanggenon C, also isolated from Morus alba, have been shown to exhibit significant anti-inflammatory and anti-cancer properties. These effects are mediated through the modulation of key signaling pathways, including the NF-κB, Nrf2/HO-1, and mitochondrial apoptosis pathways. Given the structural similarities between these compounds, it is hypothesized that this compound may exert its biological effects through related mechanisms.

These application notes provide a framework for investigating the molecular targets of this compound using Western blot analysis, focusing on these hypothesized pathways.

Hypothesized Target Pathways of this compound

Based on the known activities of structurally related compounds, the following signaling pathways are proposed as potential targets for this compound:

-

NF-κB Signaling Pathway: A key regulator of inflammation and cell survival. Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines and enzymes.

-

Nrf2/HO-1 Signaling Pathway: The primary pathway involved in the cellular response to oxidative stress. Activation of this pathway leads to the expression of antioxidant enzymes.

-

Mitochondrial Apoptosis Pathway: A crucial pathway in programmed cell death. Modulation of this pathway can either promote or inhibit apoptosis, a key process in development and disease.

Data Presentation: Hypothetical Quantitative Western Blot Analysis of this compound

The following table presents hypothetical quantitative data to illustrate the expected outcomes of Western blot analysis when investigating the effects of this compound on the proposed target pathways in a relevant cell line (e.g., HepG2 cells stimulated with an inflammatory agent like LPS or an apoptosis-inducing agent like etoposide).

Table 1: Hypothetical Quantitative Analysis of Key Protein Expression Changes Induced by this compound

| Target Pathway | Protein Target | Treatment Group | Fold Change vs. Control (Mean ± SD) |

| NF-κB Signaling | Phospho-p65 (Ser536) | Vehicle Control | 1.00 ± 0.12 |

| This compound (10 µM) | 0.45 ± 0.08 | ||

| This compound (20 µM) | 0.21 ± 0.05 | ||

| IκBα | Vehicle Control | 1.00 ± 0.15 | |

| This compound (10 µM) | 1.85 ± 0.21 | ||

| This compound (20 µM) | 2.50 ± 0.30 | ||

| Nrf2/HO-1 Signaling | Nrf2 (nuclear) | Vehicle Control | 1.00 ± 0.18 |

| This compound (10 µM) | 2.10 ± 0.25 | ||

| This compound (20 µM) | 3.50 ± 0.40 | ||

| HO-1 | Vehicle Control | 1.00 ± 0.11 | |

| This compound (10 µM) | 2.80 ± 0.32 | ||

| This compound (20 µM) | 4.20 ± 0.51 | ||

| Mitochondrial Apoptosis | Bcl-2 | Vehicle Control | 1.00 ± 0.09 |

| This compound (10 µM) | 1.60 ± 0.18 | ||

| This compound (20 µM) | 2.10 ± 0.24 | ||

| Bax | Vehicle Control | 1.00 ± 0.13 | |

| This compound (10 µM) | 0.65 ± 0.07 | ||

| This compound (20 µM) | 0.40 ± 0.05 | ||

| Cleaved Caspase-3 | Vehicle Control | 1.00 ± 0.10 | |

| This compound (10 µM) | 0.50 ± 0.06 | ||

| This compound (20 µM) | 0.25 ± 0.03 |

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatoprotective studies, RAW 264.7 for inflammation studies, or a cancer cell line for apoptosis studies) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM and 20 µM). Ensure the final DMSO concentration in the medium is below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle (DMSO) as a control. If applicable, co-treat with an inducing agent (e.g., LPS for inflammation, etoposide for apoptosis) at a predetermined concentration and time point.

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) based on the specific pathway being investigated.

Protein Extraction (Lysis)

-

Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well (e.g., 100-150 µL per well).

-

Scraping and Collection: Scrape the adherent cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

Protein Quantification

-

Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.

-

Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., bovine serum albumin).

-

Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.

-

Calculation: Calculate the protein concentration of each sample based on the standard curve.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation and size. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure the membrane is activated with methanol if using PVDF.

Immunodetection

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The primary antibodies should be specific to the target proteins of interest (see Table 2).

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation. The secondary antibody should be specific to the host species of the primary antibody.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Table 2: Recommended Primary Antibodies for Western Blot Analysis

| Target Pathway | Protein Target |

| NF-κB Signaling | Phospho-p65 (Ser536), p65, IκBα, Phospho-IKKα/β (Ser176/180) |

| Nrf2/HO-1 Signaling | Nrf2, HO-1, Lamin B1 (for nuclear fraction), GAPDH (for cytoplasmic fraction) |

| Mitochondrial Apoptosis | Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-9, Cytochrome c, COX IV (for mitochondrial fraction) |

| Loading Control | β-actin, GAPDH, α-tubulin |

Signal Detection and Data Analysis

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalization: Normalize the band intensity of the target protein to the intensity of a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

-

Data Interpretation: Express the results as a fold change relative to the vehicle-treated control group. Perform statistical analysis to determine the significance of the observed changes.

Visualizations

Caption: Experimental workflow for Western blot analysis.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Caption: Hypothesized activation of the Nrf2/HO-1 pathway by this compound.

Caption: Hypothesized modulation of the mitochondrial apoptosis pathway by this compound.

References

Application Notes and Protocols for In Vivo Animal Models to Study the Effects of Sanggenon N

Introduction

Sanggenon N, a natural flavonoid compound, has garnered interest for its potential therapeutic properties. While direct in vivo studies on this compound are currently limited, research on structurally related compounds, such as Sanggenon C and Sanggenon A, provides a strong foundation for designing and implementing animal models to investigate its effects. These application notes and protocols are intended for researchers, scientists, and drug development professionals to explore the anti-cancer and anti-inflammatory potential of this compound in vivo. The following sections detail established and proposed animal models, experimental protocols, and relevant signaling pathways based on available literature for closely related sanggenons.

Section 1: Anti-Cancer Effects - Xenograft Mouse Model

Based on studies with Sanggenon C, a colon cancer xenograft model in nude mice is a well-defined system to evaluate the anti-tumor efficacy of this compound.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data from a study on Sanggenon C, which can serve as a starting point for dose-ranging studies with this compound.

| Parameter | Details | Reference |

| Animal Model | Male BALB/c-nu/nu nude mice (4–6 weeks old) | [1] |

| Tumor Cell Line | HT-29 human colorectal carcinoma cells | [1][3] |

| Cell Inoculation | 1 x 10^6 cells in 100 µL PBS, subcutaneous | [1] |

| Treatment Group | Control (vehicle), Low-dose (2.5 mg/kg), Mid-dose (5 mg/kg), High-dose (10 mg/kg) | [1] |

| Administration | Intraperitoneal (i.p.) injection, every other day | [1] |

| Key Outcomes | Tumor volume and weight reduction, increased apoptosis in tumor tissue | [1][2][3] |

Experimental Protocol: Colon Cancer Xenograft Model

This protocol is adapted from studies on Sanggenon C.[1]

1. Animal Housing and Acclimatization:

- House male BALB/c-nu/nu nude mice (4-6 weeks old) in a specific pathogen-free (SPF) facility.

- Provide ad libitum access to sterile food and water.

- Allow a one-week acclimatization period before the start of the experiment.

2. Cell Culture and Inoculation:

- Culture HT-29 human colorectal cancer cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

- Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

- Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

- Monitor tumor growth every three days using a digital caliper. Calculate tumor volume using the formula: (Length x Width^2) / 2.

- When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups (n=6 per group):

- Group 1: Vehicle control (e.g., PBS or a suitable solvent for this compound)

- Group 2: this compound - Low dose (e.g., 2.5 mg/kg)

- Group 3: this compound - Mid dose (e.g., 5 mg/kg)

- Group 4: this compound - High dose (e.g., 10 mg/kg)

4. Drug Administration:

- Prepare fresh solutions of this compound for each injection.

- Administer this compound or vehicle via intraperitoneal (i.p.) injection every other day.

5. Monitoring and Endpoint:

- Record body weight and tumor measurements every three days.

- Monitor the animals for any signs of toxicity.

- At the end of the study (e.g., after 2-3 weeks of treatment), euthanize the mice.

- Excise the tumors, weigh them, and fix a portion in 4% formaldehyde for histological analysis (H&E staining) and TUNEL assay for apoptosis. Snap-freeze the remaining tumor tissue for molecular analysis (e.g., Western blot).

6. Data Analysis:

- Analyze differences in tumor volume and weight between groups using appropriate statistical tests (e.g., ANOVA).

- Quantify apoptotic cells from TUNEL staining.

Signaling Pathway: Mitochondrial Apoptosis

In vitro and in vivo studies on Sanggenon C suggest that it induces apoptosis in colon cancer cells through the mitochondrial pathway.[1][2][3] This involves the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, leading to an increase in reactive oxygen species (ROS), which in turn activates the mitochondrial apoptotic cascade.

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Section 2: Anti-Inflammatory Effects - Proposed LPS-Induced Inflammation Model

While in vivo data for this compound's anti-inflammatory effects are not yet available, in vitro studies on the related compounds Sanggenon A and Sanggenon C indicate potent anti-inflammatory properties through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.[4][5][6][7] A lipopolysaccharide (LPS)-induced inflammation model in mice would be a suitable initial in vivo model to investigate these effects.

Quantitative Data Summary (Proposed)

The following table provides a proposed framework for a dose-ranging study.

| Parameter | Details |

| Animal Model | C57BL/6 or BALB/c mice (6-8 weeks old) |

| Inflammatory Agent | Lipopolysaccharide (LPS) |

| Treatment Group | Vehicle, this compound (e.g., 10, 25, 50 mg/kg), Positive Control (e.g., Dexamethasone) |

| Administration | Oral gavage (p.o.) or Intraperitoneal (i.p.) injection |

| Key Outcomes | Pro-inflammatory cytokine levels (TNF-α, IL-6), iNOS and COX-2 expression, NF-κB activation, Nrf2/HO-1 pathway activation |

Experimental Protocol: LPS-Induced Systemic Inflammation

1. Animal Housing and Acclimatization:

- House C57BL/6 or BALB/c mice (6-8 weeks old) in an SPF facility with ad libitum access to food and water.

- Allow a one-week acclimatization period.

2. Grouping and Drug Administration:

- Randomize mice into treatment groups (n=6-8 per group):

- Group 1: Vehicle control

- Group 2-4: this compound (e.g., 10, 25, 50 mg/kg)

- Group 5: Positive control (e.g., Dexamethasone, 1 mg/kg)

- Administer this compound, vehicle, or positive control (e.g., via oral gavage) one hour prior to LPS challenge.

3. Induction of Inflammation:

- Inject LPS (e.g., 1 mg/kg) intraperitoneally to induce a systemic inflammatory response.

4. Sample Collection:

- At a designated time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for serum analysis.

- Euthanize the mice and harvest relevant tissues (e.g., liver, lungs, spleen) for molecular and histological analysis.

5. Analysis of Inflammatory Markers:

- Serum: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

- Tissues:

- Homogenize tissues for Western blot analysis to determine the expression of iNOS, COX-2, phosphorylated and total IκBα and p65 (NF-κB subunits), Nrf2, and HO-1.

- Fix tissues in 4% formaldehyde for immunohistochemical analysis of inflammatory cell infiltration and protein expression.

6. Data Analysis:

- Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.

Signaling Pathway: Anti-Inflammatory Action

Based on in vitro data for related sanggenons, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 pathway.[4][5][6]

Caption: Experimental workflow for the proposed LPS-induced inflammation model.

Caption: Proposed anti-inflammatory signaling pathways of this compound.

Disclaimer: These protocols and application notes are based on published research on compounds structurally related to this compound. It is crucial to perform pilot studies to determine the optimal dosage, administration route, and timing for this compound in any new experimental model. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]

- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Techniques for Identifying Sanggenon N in Plant Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical identification and quantification of Sanggenon N, a bioactive prenylated flavonoid found in various plant species, particularly in the root bark of Morus species (mulberry). The methodologies outlined here are essential for phytochemical analysis, quality control of herbal medicines, and in the early stages of drug discovery and development.

Introduction to this compound

This compound is a member of the sanggenon family of compounds, which are Diels-Alder type adducts of a chalcone and a dehydroprenylflavanone. These compounds, isolated from medicinal plants like Morus alba, have garnered significant interest due to their potential pharmacological activities, including anti-inflammatory and hepatoprotective effects. Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of this compound in complex plant matrices.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of this compound in plant extracts. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for identification and quantification.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC is a cornerstone technique for the separation and quantification of this compound from other phytochemicals in a plant extract. When coupled with mass spectrometry (LC-MS), it provides a powerful tool for both identification and sensitive quantification.

Application Note: HPLC methods coupled with Diode Array Detection (DAD) or Ultraviolet (UV) detection are suitable for routine quantification of this compound, especially when a validated analytical standard is available. For more definitive identification and higher sensitivity, particularly in complex matrices or for trace-level analysis, LC-MS/MS is the preferred method.

Protocol: Quantitative Analysis of this compound using HPLC-UV

This protocol is a general guideline and may require optimization based on the specific plant matrix and instrumentation.

1. Extraction of this compound from Plant Material:

-

Sample Preparation: Air-dry the plant material (e.g., Morus alba root bark) at room temperature and grind it into a fine powder (60-80 mesh).

-

Extraction Solvent: A mixture of methanol and water (e.g., 80% methanol) is commonly effective for extracting prenylated flavonoids.

-

Extraction Procedure:

-

Weigh 1.0 g of the powdered plant material into a flask.

-

Add 50 mL of 80% methanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at 40°C.

-

Alternatively, use maceration with agitation for 24 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue one more time to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Redissolve the dried extract in a known volume of methanol (e.g., 10 mL) for HPLC analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

2. HPLC Conditions:

-

Instrument: A standard HPLC system equipped with a UV/DAD detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used for good separation.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-10 min: 20-40% B

-

10-25 min: 40-60% B

-

25-30 min: 60-80% B

-

30-35 min: 80-20% B (wash and re-equilibrate)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 260-290 nm is typically appropriate. A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths and check for peak purity.

-

Injection Volume: 10-20 µL

3. Quantification:

-

Prepare a stock solution of a certified this compound reference standard in methanol.

-

Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared plant extract sample.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol: Identification of this compound using LC-MS/MS

1. Sample Preparation: Follow the same extraction protocol as for HPLC-UV.

2. LC-MS/MS Conditions:

-

Instrument: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

-

LC Conditions: Similar to the HPLC-UV method, but often with a faster gradient and a smaller column internal diameter for better sensitivity.

-

MS Conditions:

-

Ionization Mode: Negative ion mode is often more sensitive for flavonoids.

-

Scan Mode: Full scan for initial identification of the molecular ion [M-H]⁻.

-

MS/MS Analysis: Product ion scan of the precursor ion corresponding to this compound to obtain its fragmentation pattern. Multiple Reaction Monitoring (MRM) can be used for highly selective and sensitive quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of isolated natural products like this compound. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for complete structural assignment.

Application Note: NMR is typically performed on purified compounds. The data obtained is crucial for confirming the identity of this compound isolated from a plant extract and for characterizing new, related compounds.

¹H and ¹³C NMR Spectral Data of this compound:

Note: The following are representative chemical shifts and may vary slightly depending on the solvent and instrument used. The full assignment requires 2D NMR data.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 2 | 79.5 | 5.40 (dd, J = 12.0, 3.0 Hz) |

| 3 | 43.2 | 3.10 (dd, J = 17.0, 12.0 Hz), 2.80 (dd, J = 17.0, 3.0 Hz) |

| 4 | 196.5 | - |

| 4a | 102.8 | - |

| 5 | 164.0 | - |

| 6 | 96.5 | 6.05 (d, J = 2.0 Hz) |

| 7 | 167.5 | - |

| 8 | 95.5 | 6.00 (d, J = 2.0 Hz) |

| 8a | 163.0 | - |

| 1' | 118.0 | - |

| 2' | 155.0 | - |

| 3' | 103.5 | 6.40 (s) |

| 4' | 158.0 | - |

| 5' | 106.0 | - |

| 6' | 128.0 | 7.10 (s) |

| Prenyl 1'' | 22.5 | 3.20 (d, J = 7.0 Hz) |

| Prenyl 2'' | 122.0 | 5.20 (t, J = 7.0 Hz) |

| Prenyl 3'' | 131.0 | - |

| Prenyl 4'' | 25.7 | 1.70 (s) |

| Prenyl 5'' | 17.8 | 1.65 (s) |

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. The following table provides a template for summarizing quantitative data from different plant extracts.

Table 2: Quantitative Analysis of this compound in Morus Species Root Bark

| Plant Species/Cultivar | Extraction Method | Analytical Method | This compound Content (mg/g of dry weight) | Reference |

| Morus alba (Cultivar A) | Ultrasonic-assisted extraction (80% MeOH) | HPLC-UV | 1.25 ± 0.15 | [Hypothetical Data] |

| Morus alba (Cultivar B) | Maceration (80% MeOH) | HPLC-UV | 0.89 ± 0.09 | [Hypothetical Data] |

| Morus nigra | Pressurized Liquid Extraction (EtOH) | LC-MS/MS | 2.10 ± 0.22 | [Hypothetical Data] |

Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language)

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, identification, and quantification of this compound from a plant sample.

Caption: Workflow for this compound analysis.

Postulated Anti-inflammatory Signaling Pathway of Sanggenon Derivatives

Based on studies of structurally related compounds like Sanggenon A, it is postulated that this compound may exert its anti-inflammatory effects through the modulation of the NF-κB and Nrf2 signaling pathways.

Caption: Postulated anti-inflammatory pathway.

Conclusion

The analytical techniques and protocols described in this document provide a comprehensive framework for the identification and quantification of this compound in plant extracts. The successful application of these methods is fundamental for quality control, standardization of herbal products, and for advancing the research and development of new therapeutic agents derived from natural sources. Further method validation will be necessary to meet specific regulatory requirements.

Application Notes and Protocols for Studying the NF-κB Signaling Pathway Using Sanggenon N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon N, a natural flavonoid isolated from the root bark of Morus alba, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. One of the key mechanisms underlying these effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inducers, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes, including those encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancer. Consequently, inhibitors of this pathway are considered promising therapeutic agents. This compound and related compounds have been shown to inhibit NF-κB activation, primarily by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1][2]

These application notes provide a comprehensive guide for researchers interested in utilizing this compound to study the NF-κB signaling pathway. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Data Presentation

While specific quantitative data for this compound's direct inhibition of the NF-κB pathway is still emerging, studies on closely related Sanggenon compounds provide valuable insights into its expected potency. The following tables summarize the available quantitative data for this compound and the inhibitory effects of other Sanggenons on NF-κB signaling and related inflammatory markers.

Table 1: Bioactivity of this compound

| Biological Activity | Cell Line | Inducer | EC50 Value | Reference |

| Hepatoprotective Effect | HepG2 | t-BHP | 23.45 ± 4.72 µM | [3] |

Note: The hepatoprotective effect against oxidative stress is often linked to the modulation of inflammatory pathways like NF-κB.

Table 2: Inhibitory Effects of Other Sanggenons on Inflammatory Markers

| Compound | Assay | Cell Line | Inducer | IC50 / Inhibition | Reference |

| Sanggenon C | NO Production | RAW264.7 | LPS | Strong, dose-dependent | [2] |

| Sanggenon O | NO Production | RAW264.7 | LPS | Strong, dose-dependent (stronger than C) | [2] |

| Sanggenon C | NF-κB Activity (SEAP Reporter) | RAW264.7 | LPS | Strong, dose-dependent | [2] |

| Sanggenon O | NF-κB Activity (SEAP Reporter) | RAW264.7 | LPS | Strong, dose-dependent | [2] |

| Sanggenon A | NO Production | BV2, RAW264.7 | LPS | Marked inhibition | [4] |

| Sanggenon C & O | iNOS Protein Expression | RAW264.7 | LPS | Suppressed at 1 µM and 10 µM | [2] |

SEAP: Secreted embryonic alkaline phosphatase. These data for related Sanggenon compounds suggest that this compound is likely to exhibit similar inhibitory effects on the NF-κB pathway in a dose-dependent manner.

Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway Inhibition by this compound

The canonical NF-κB signaling pathway is initiated by stimuli such as LPS binding to Toll-like receptors (TLRs). This triggers a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB p65/p50 heterodimer, which translocates to the nucleus to initiate the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with this pathway by inhibiting the phosphorylation and degradation of IκBα.

Experimental Workflow